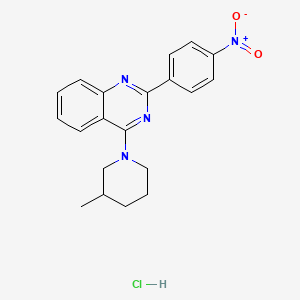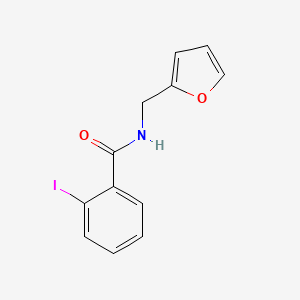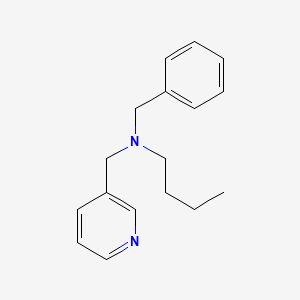
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The quinazoline core can be hydrogenated to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(3-methylpiperidin-1-yl)-2-(4-aminophenyl)quinazoline.
Reduction: Formation of 4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)dihydroquinazoline.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-methylpiperidin-1-yl)-2-phenylquinazoline
- 4-(3-methylpiperidin-1-yl)-2-(4-methoxyphenyl)quinazoline
- 4-(3-methylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline
Uniqueness
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.
Propriétés
IUPAC Name |
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2.ClH/c1-14-5-4-12-23(13-14)20-17-6-2-3-7-18(17)21-19(22-20)15-8-10-16(11-9-15)24(25)26;/h2-3,6-11,14H,4-5,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSZWUFKBOKHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5077959.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5077963.png)

![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5077985.png)
![2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5077990.png)
![Propan-2-yl 6-methyl-2-{[(pentafluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5077995.png)
![1-cyclohexyl-4-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5078003.png)
![1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide](/img/structure/B5078006.png)

![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5078020.png)
![6-(1-azepanyl)-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5078027.png)
![N-[3-(methylthio)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5078032.png)
![Methyl 2-methyl-6-oxo-5-[(1-phenylethyl)carbamoyl]-1,6-dihydropyridine-3-carboxylate](/img/structure/B5078053.png)
![N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-3-ethoxybenzamide](/img/structure/B5078064.png)
